N-methyl-1-(quinazolin-4-yl)piperidin-4-amine
Overview
Description
N-methyl-1-(quinazolin-4-yl)piperidin-4-amine is a chemical compound with the molecular formula C14H18N4 and a molecular weight of 242.32 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
N-methyl-1-(quinazolin-4-yl)piperidin-4-amine is a synthetic compound with potential antimicrobial and biofilm inhibition effects Quinazolinone derivatives have been reported to exhibit broad-spectrum antimicrobial activity .
Mode of Action
Some quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa, a bacterium regulated by a quorum sensing system . These compounds can decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together .
Biochemical Pathways
It’s known that quinazolinone derivatives can impede pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Pharmacokinetics
It’s known that the compound has good in vitro admet and in vivo pharmacokinetic characteristics .
Result of Action
Some quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa at sub-minimum inhibitory concentrations . They also decrease other virulence factors at low concentrations without affecting bacterial growth .
Action Environment
It’s known that the compound has a good safety profile and is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(quinazolin-4-yl)piperidin-4-amine typically involves the reaction of quinazoline derivatives with piperidine derivatives under specific conditions. One common method includes the amidation of anthranilic acid ester using 2-chloroacetylchloride, followed by a triethylamine-catalyzed reaction to obtain the desired amide derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(quinazolin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may produce various substituted piperidines .
Scientific Research Applications
N-methyl-1-(quinazolin-4-yl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(quinazolin-4-yl)piperidin-4-amine
- N-(5-methylpyridin-2-yl)piperidin-4-amine
- N-(pyridin-4-yl)piperidin-4-amine
Uniqueness
This compound is unique due to its specific quinazoline and piperidine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
IUPAC Name |
N-methyl-1-quinazolin-4-ylpiperidin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-15-11-6-8-18(9-7-11)14-12-4-2-3-5-13(12)16-10-17-14/h2-5,10-11,15H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTBYYONONGYIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=NC=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.